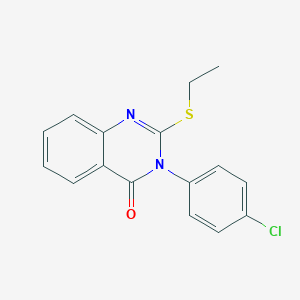
3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone, also known as CEP, is a synthetic compound that belongs to the quinazolinone family. It has been widely used in scientific research due to its unique chemical structure and potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of kinases such as EGFR and VEGFR, which are involved in cancer cell proliferation and angiogenesis. 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone also inhibits the activity of NF-kB, a transcription factor that regulates the expression of pro-inflammatory genes. Furthermore, 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) and induce DNA damage in cancer cells, leading to apoptosis. 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone also decreases the levels of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone can exhibit non-specific binding to proteins, which can interfere with some experiments.
Direcciones Futuras
There are several future directions for the study of 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone. One area of interest is the development of analogs with improved potency and selectivity. Another area of interest is the investigation of the role of 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone in other diseases such as cardiovascular disease and diabetes. Furthermore, the development of novel drug delivery systems for 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone could improve its efficacy and reduce its toxicity. Finally, the identification of biomarkers that predict the response to 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone could improve patient selection and treatment outcomes.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential therapeutic properties in various diseases. It has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects. 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone, which could lead to the development of novel therapies for various diseases.
Métodos De Síntesis
3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with ethylthiourea followed by cyclization with phosphorous oxychloride. The final product is obtained by reacting the intermediate with sodium hydroxide. The yield of 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone can be improved by optimizing the reaction conditions such as temperature, reaction time, and reagent concentration.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurological disorders. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid beta and alpha-synuclein, respectively.
Propiedades
Fórmula molecular |
C16H13ClN2OS |
|---|---|
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-2-ethylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2OS/c1-2-21-16-18-14-6-4-3-5-13(14)15(20)19(16)12-9-7-11(17)8-10-12/h3-10H,2H2,1H3 |
Clave InChI |
JJBYELQFFNALRS-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |
SMILES canónico |
CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine](/img/structure/B288829.png)
![3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B288832.png)
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B288837.png)


![1-[(4-Bromophenyl)sulfonyl]-2-methylindoline](/img/structure/B288844.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline](/img/structure/B288845.png)
![1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288846.png)



![ethyl 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-1-naphthyl ether](/img/structure/B288876.png)
![3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B288879.png)
